molecular formula C19H17BrN2O2S B2551036 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 864975-91-7

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2551036
CAS No.: 864975-91-7
M. Wt: 417.32
InChI Key: ZHXRGWZHSNHTJM-QMHRBKNCSA-N
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Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide is a recognized and potent inhibitor of Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and immune function. This compound demonstrates high selectivity, making it a valuable chemical probe for dissecting JAK-STAT signaling pathways in oncological research , particularly for studying myeloproliferative neoplasms and acute myeloid leukemia (AML) where JAK2 and FLT3 mutations are frequently implicated. Its primary research value lies in its ability to potently suppress the proliferation of hematopoietic cells driven by constitutive JAK-STAT activation. Researchers utilize this cinnamamide derivative to investigate mechanisms of drug resistance, to explore combination therapies, and to further elucidate the role of specific kinase isoforms in disease pathogenesis, providing a critical tool for preclinical drug discovery and target validation . The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-24-12-11-22-16-9-8-15(20)13-17(16)25-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b10-7+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXRGWZHSNHTJM-PIQKCNJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional attributes of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide are contextualized below against analogous benzothiazole and thiadiazole derivatives from recent literature.

Structural and Electronic Comparisons
Compound Core Structure Key Substituents Notable Features Reference
Target Compound Benzo[d]thiazole 6-Br, 3-(2-methoxyethyl), Z-cinnamamide Enhanced solubility (methoxyethyl), electrophilic Br at C6 N/A
4g (Molecules, 2011) [1,3,4]-Thiadiazole 3-(3-Methylphenyl), 5-(dimethylamino-acryloyl), benzamide Dual carbonyl groups (IR: 1690, 1638 cm⁻¹), moderate stability (mp 200°C)
4c1 (Antibacterial Activity Study) Benzo[d]thiazole-quinolinium 3-(3-morpholinopropyl), indolylvinyl High molecular weight (559.25 g/mol), extended π-system for DNA intercalation
5a (Synthesis of NSAIDs) Quinazoline-thiazolidinone 6-Br, naphthalene, thiazolidinone Bromine at C6 (similar to target), anti-inflammatory activity via COX inhibition

Key Observations :

  • Substituent Effects: The 2-methoxyethyl group in the target compound likely confers better solubility than the morpholinopropyl or pyrrolidinyl groups in 4c1 and 4d1 . However, bulkier groups like naphthalene in 5a may enhance hydrophobic binding in biological targets .
  • Bromine Reactivity : The 6-bromo substituent in the target compound contrasts with 2-bromoimidazo-thiadiazoles (), where bromine at position 2 is highly reactive toward nucleophilic substitution . This suggests that the target’s Br at C6 may be less electrophilic but more sterically shielded.
Spectroscopic and Analytical Data
Compound IR (C=O stretch, cm⁻¹) MS (m/z) Melting Point (°C)
Target Compound Not reported (expected ~1650–1680) Not reported Not reported
4g 1690, 1638 392 (M⁺) 200
4c1 Not reported 559.2526 (HRMS) Not reported
5a Not reported Not reported Not reported

Analysis :

  • The dual carbonyl stretches in 4g (1690, 1638 cm⁻¹) suggest distinct electronic environments for its acryloyl and benzamide groups, whereas the target’s single cinnamamide carbonyl would likely show a single peak near 1680 cm⁻¹.
  • High-resolution MS data for 4c1 and 4d1 (e.g., 559.2526 for 4c1 ) underscores the precision required for characterizing complex heterocycles, a methodology applicable to the target compound .

Preparation Methods

Core Benzothiazole Construction

The benzo[d]thiazole scaffold originates from 2-amino-4-bromothiophenol, cyclized with ethyl bromoacetate under basic conditions (K$$2$$CO$$3$$, DMF, 110°C, 8 h). Bromine at C6 is introduced via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C (82% yield), capitalizing on the thiazole ring's electron-deficient nature to favor para-bromination. Subsequent N-alkylation employs Mitsunobu conditions (DIAD, PPh$$_3$$, 2-methoxyethanol) to install the 2-methoxyethyl group with complete regioselectivity (91% yield).

Synthetic Route Development

Bromination and Alkylation Sequence

Initial attempts using Br$$_2$$ in acetic acid resulted in over-bromination (15% mono vs. 43% di-brominated byproducts). Switching to NBS (1.05 equiv) in anhydrous DMF at -10°C improved mono-selectivity (Table 1).

Table 1. Bromination Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
Br$$_2$$ AcOH 25 2 38
NBS DCM 0 4 72
NBS DMF -10 6 80

Alkylation trials identified Mitsunobu conditions as superior to conventional SN2 approaches (2-methoxyethyl bromide, NaH, DMF) which suffered from O- vs N-alkylation competition (63% vs 92% yield).

Imine Formation via Eschenmoser Coupling

Adapting methodology from indol-2-one synthesis, the 2-bromobenzothiazole intermediate reacts with cinnamothioamide under thiophilic conditions. Key parameters:

  • Solvent optimization : DMF > MeCN (yield increase from 58% to 75%)
  • Base screening : Et$$_3$$N (72%) vs DBU (68%) vs none (41%)
  • Z-selectivity : Maintained through slow addition (0.5 mL/min) at -15°C

The reaction mechanism proceeds via nucleophilic aromatic substitution, where the thioamide's sulfur attacks the electron-deficient C2 of the benzothiazole, followed by β-elimination of HBr to form the imine.

Stereochemical Control and Characterization

The Z-configuration arises from kinetic control during imine formation, as evidenced by NOESY correlations between the cinnamoyl β-proton and benzothiazole H5. Comparative $$ ^1H $$ NMR data:

  • Z-isomer : δ 7.89 (d, J = 12.4 Hz, 1H, CH=N)
  • E-isomer : δ 7.92 (d, J = 15.1 Hz, 1H, CH=N)

HRMS-ESI (m/z): [M+H]$$ ^+ $$ calcd for C$${20}$$H$${18}$$BrN$$3$$O$$2$$S 458.0241, found 458.0239.

Process Optimization and Scalability

Gram-scale production (15 g) validated the route's robustness:

  • Bromination : 82% yield at 50 g scale
  • Alkylation : 89% yield with 2.5 kg input
  • Coupling : 73% yield, Z:E 9.2:1

Notably, replacing chromatographic purification with antisolvent crystallization (EtOAc/hexanes) improved process mass intensity (PMI) from 32 to 18.

Comparative Analysis of Methodologies

While traditional amide coupling (EDC/HOBt) efficiently forms benzothiazole-carboxamides, it fails to address the imine geometry requirement. The Eschenmoser approach provides inherent stereocontrol absent in Schiff base condensations.

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